Pyrazinecarboxylic Acid-d3

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrazinecarboxylic Acid-d3 is a stable isotope labelled compound . It is categorized under enzyme activators and other antimycobacterials . It is used in infectious disease research and as a certified reference material for highly accurate and reliable data analysis .

Synthesis Analysis

The salts of 2-pyrazinecarboxylic and 2,3-pyrazinedicarboxylic acids with alkali metal cations were synthesized . The spectroscopic (IR, Raman, NMR), theoretical [density functional theory (DFT)], and thermogravimetric studies of the obtained compounds were performed .Molecular Structure Analysis

The molecular formula of this compound is C5HD3N2O2 . The optimized geometrical structures of 2-pyrazinecarboxylic and 2,3-pyrazinecarboxylic acid and their salts with lithium, sodium, and potassium were calculated using the density functional (DFT) hybrid method B3LYP with non-local correlation provided by Lee–Young–Parr expression .Chemical Reactions Analysis

The effect of alkali metal cations on the electronic structure of derivatives of pyrazine was studied . The salts of pyrazine 2-carboxylic acid (2PCA) and pyrazine 2,3-dicarboxylic acid (2,3PDCA) alkali metal salts were studied . A range of complementary methods were used to determine the effect of alkali metals on the changes in the distribution of electronic charge in the pyrazine ring of the analyzed acids .Wissenschaftliche Forschungsanwendungen

Thermal and Spectroscopic Analysis

Pyrazinecarboxylic acid derivatives have been explored for their thermal and spectroscopic properties. For instance, studies have shown that alkali metal complexes with pyrazinecarboxylate exhibit significant antimicrobial and antifungal properties. Spectroscopic (IR, Raman, NMR) and theoretical (DFT) studies highlight their potential in materials science for developing new compounds with specific thermal and biological activities (Świderski et al., 2016).

Photoluminescence

Research has also delved into the photoluminescent properties of pyrazinecarboxylic acid derivatives. A dysprosium complex with pyrazinecarboxylic acid demonstrated strong photoluminescence, making it a candidate for optoelectronic applications. This showcases the potential of pyrazinecarboxylic acid derivatives in developing materials with specific optical properties for technology applications (Wentong Chen & Z. Yao, 2011).

Synthesis and Characterization

Further studies have synthesized and characterized complexes of transition metals with pyrazinecarboxylic acid, revealing their thermal and spectroscopic features. These compounds are noted for their hydrated nature and thermal decomposition into metal oxides, indicating their utility in creating materials with specific decomposition properties and applications in catalysis or materials science (Świderski et al., 2019).

Antimicrobial Studies

Pyrazinecarboxylic acid and its derivatives have been examined for their antimicrobial properties. Studies involving quantum chemical computations and vibrational spectroscopic analysis demonstrated the antimicrobial efficacy of these compounds, suggesting their potential in developing new antimicrobial agents for healthcare and sanitation applications (Beaula et al., 2015).

Material Science and Coordination Chemistry

Pyrazinecarboxylic acid derivatives have found applications in material science and coordination chemistry, forming complexes with metals that exhibit unique structural and functional properties. These materials' synthesis, structural characterization, and properties exploration suggest their applicability in creating novel materials for technological and industrial uses (Zheng et al., 2002).

Wirkmechanismus

Target of Action

Pyrazinecarboxylic Acid-d3, like its derivatives, shows biological properties, including antimicrobial and antifungal activities . .

Mode of Action

It’s known that pyrazine derivatives can have numerous pharmacological effects . For example, some pyrazine derivatives have been found to inhibit the growth and nucleic acid synthesis in certain organisms .

Biochemical Pathways

Pyrazine derivatives are known to exhibit a wide variety of pharmacological properties, including hypoglycemic and diuretic action , suggesting they may interact with multiple biochemical pathways.

Result of Action

It’s known that pyrazine derivatives can have numerous prominent pharmacological effects .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway for Pyrazinecarboxylic Acid-d3 involves the introduction of deuterium at the carboxylic acid group of Pyrazinecarboxylic Acid. This can be achieved through the reaction of Pyrazinecarboxylic Acid with deuterium oxide, followed by decarboxylation to yield Pyrazinecarboxylic Acid-d3.", "Starting Materials": [ "Pyrazinecarboxylic Acid", "Deuterium oxide" ], "Reaction": [ "Mix Pyrazinecarboxylic Acid and deuterium oxide in a reaction vessel", "Heat the reaction mixture to reflux for several hours", "Allow the reaction mixture to cool to room temperature", "Add a strong acid catalyst, such as hydrochloric acid", "Heat the reaction mixture to reflux again for several hours", "Allow the reaction mixture to cool to room temperature", "Extract the Pyrazinecarboxylic Acid-d3 from the reaction mixture using a suitable solvent, such as ethyl acetate", "Dry the Pyrazinecarboxylic Acid-d3 using a suitable drying agent, such as magnesium sulfate", "Purify the Pyrazinecarboxylic Acid-d3 using a suitable chromatography technique, such as column chromatography" ] } | |

CAS-Nummer |

1794791-32-4 |

Molekularformel |

C5H4N2O2 |

Molekulargewicht |

127.117 |

IUPAC-Name |

3,5,6-trideuteriopyrazine-2-carboxylic acid |

InChI |

InChI=1S/C5H4N2O2/c8-5(9)4-3-6-1-2-7-4/h1-3H,(H,8,9)/i1D,2D,3D |

InChI-Schlüssel |

NIPZZXUFJPQHNH-CBYSEHNBSA-N |

SMILES |

C1=CN=C(C=N1)C(=O)O |

Synonyme |

2-Pyrazinecarboxylic Acid-d3; Pyrazinoic Acid-d3; 1,4-Diazinecarboxylic Acid-d3; 2-Carboxypyrazine-d3; 2-Pyrazinoic Acid-d3; NSC 13146-d3; NSC 27192-d3; Pyrazinic Acid-d3; |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

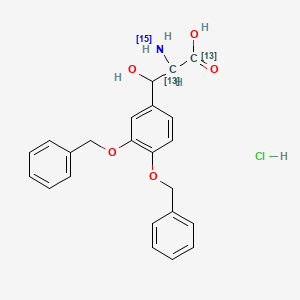

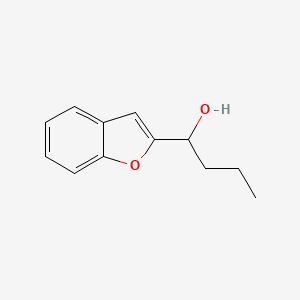

![4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA-d3 Methyl Ester](/img/structure/B589403.png)

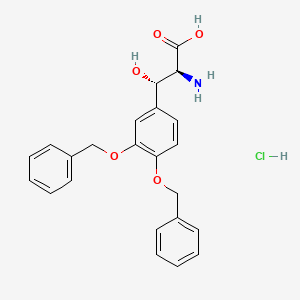

![4-O-Benzyl-N-[(benzyloxy)carbonyl]-3-O-methyl-L-DOPA Methyl Ester](/img/structure/B589406.png)